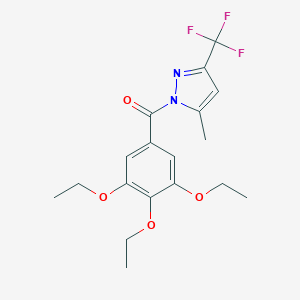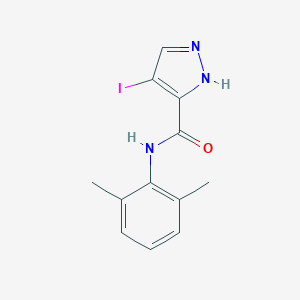![molecular formula C19H15ClN2O4 B213630 N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide, commonly known as "CCF-218," is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of CCF-218 is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that CCF-218 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Another proposed mechanism is that CCF-218 activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various cellular processes, including inflammation and glucose metabolism.
Biochemical and Physiological Effects:
CCF-218 has been shown to have various biochemical and physiological effects in animal models. These effects include reducing inflammation, inhibiting tumor growth, improving cognitive function, and regulating glucose metabolism. Additionally, CCF-218 has been shown to have a low toxicity profile and does not cause significant adverse effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CCF-218 in lab experiments is its potential therapeutic applications in treating various diseases. Additionally, CCF-218 has a relatively simple synthesis method and can be easily synthesized in large quantities. However, one limitation of using CCF-218 in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on CCF-218. One direction is to further investigate its anti-inflammatory properties and potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its neuroprotective effects and potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to understand its exact mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
CCF-218 can be synthesized using a multi-step process that involves the reaction of 2-chlorofuran with 3-chlorobenzyl alcohol, followed by the reaction of the resulting product with 2-aminobenzamide. This process results in the formation of the final product CCF-218. The purity of the compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
CCF-218 has shown potential therapeutic applications in various scientific research studies. One such study demonstrated that CCF-218 has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body. Another study showed that CCF-218 has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CCF-218 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide |
|---|---|
Formule moléculaire |
C19H15ClN2O4 |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-12-4-3-5-13(10-12)25-11-14-8-9-17(26-14)19(24)22-16-7-2-1-6-15(16)18(21)23/h1-10H,11H2,(H2,21,23)(H,22,24) |
Clé InChI |
LVRHLVQSONKEMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)




![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)



